molecular formula C8H12F2O3 B2861612 2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid CAS No. 2248342-35-8

2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid

Cat. No.: B2861612
CAS No.: 2248342-35-8
M. Wt: 194.178
InChI Key: YZXIRMIGXKLHCQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid is a fluorinated organic compound with the molecular formula C8H12F2O3. This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a cyclopentyl ring attached to an acetic acid moiety. Fluorinated compounds like this one are of significant interest in various fields due to their unique chemical properties, including increased metabolic stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the difluorocyclopropanation of a suitable cyclopentene derivative, followed by methoxylation and subsequent hydrolysis to yield the desired acetic acid derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, thereby optimizing the reaction efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: Studied for its potential as a metabolic probe due to its fluorinated structure, which can be detected using NMR spectroscopy.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and agrochemicals, where fluorinated compounds often exhibit enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. Additionally, the methoxy group and cyclopentyl ring contribute to the compound’s overall lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(trifluoromethoxy)acetic acid
  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
  • 2,2-Difluoro-2-(naphthalen-1-yl)-acetic acid
  • 2,2-Difluoro-2-(thiophen-2-yl)acetic acid

Uniqueness

2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid stands out due to its unique combination of a cyclopentyl ring and a methoxy group, which are not commonly found together in similar compounds. This structural uniqueness imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,2-difluoro-2-(1-methoxycyclopentyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O3/c1-13-7(4-2-3-5-7)8(9,10)6(11)12/h2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXIRMIGXKLHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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